1-cyclohexyl-3-pyridin-2-ylurea
Overview
Description
1-Cyclohexyl-3-pyridin-2-ylurea is an organic compound with a unique structure that combines a cyclohexyl group and a pyridinyl group linked by a urea moiety.
Mechanism of Action
Urea, N-cyclohexyl-N’-2-pyridinyl-, also known as N-cyclohexyl-N’-2-pyridinylurea or N-Cyclohexyl-N’-2-pyridinylurea, is a chemical compound with the molecular formula C12H17N3O . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Mode of Action
It is known that the compound is synthesized through a metal- and column-free one-pot ammonolysis . This process involves the use of a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions .
Biochemical Analysis
Biochemical Properties
Urea, N-cyclohexyl-N’-2-pyridinyl- plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions involves the inhibition of protein kinases, which can lead to alterations in cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of Urea, N-cyclohexyl-N’-2-pyridinyl- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit antiproliferative effects on HCT-116 cell lines, indicating its potential as an anticancer agent . Additionally, the compound’s impact on gene expression and cellular metabolism can lead to changes in cell growth and differentiation.
Molecular Mechanism
At the molecular level, Urea, N-cyclohexyl-N’-2-pyridinyl- exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s mechanism of action involves the inhibition of protein kinases, which are crucial for cellular signaling processes . This inhibition can disrupt the transfer of phosphate groups from ATP to amino acids in protein substrates, thereby affecting various cellular functions.
Dosage Effects in Animal Models
The effects of Urea, N-cyclohexyl-N’-2-pyridinyl- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiproliferative activity, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds and potential toxicities is crucial for its application in therapeutic settings.
Metabolic Pathways
Urea, N-cyclohexyl-N’-2-pyridinyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence cellular metabolism and energy production, making it a valuable tool for studying metabolic processes.
Transport and Distribution
The transport and distribution of Urea, N-cyclohexyl-N’-2-pyridinyl- within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
Urea, N-cyclohexyl-N’-2-pyridinyl- exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is critical for its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-pyridin-2-ylurea can be synthesized through several methods. One common approach involves the reaction of cyclohexyl isocyanate with 2-aminopyridine under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, and may require a catalyst or base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods to those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-pyridin-2-ylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-Cyclohexyl-3-pyridin-2-ylurea has several scientific research applications:
Comparison with Similar Compounds
- 1-Cyclohexyl-3-pyrazin-2-ylurea
- 1-Cyclohexyl-3-[1-(pyridin-2-yl)ethyl]urea
- N-(Pyridin-2-yl)amides
Comparison: 1-Cyclohexyl-3-pyridin-2-ylurea is unique due to its specific combination of cyclohexyl and pyridinyl groups linked by a urea moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
IUPAC Name |
1-cyclohexyl-3-pyridin-2-ylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPBPFDDWFFDNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197958 | |
Record name | Urea, N-cyclohexyl-N'-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49665-58-9 | |
Record name | N-Cyclohexyl-N′-2-pyridinylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49665-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexyl-N'-2-pyridinylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049665589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC204729 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N-cyclohexyl-N'-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-CYCLOHEXYL-N'-2-PYRIDINYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBC8B0W1J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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